1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene
Overview
Description
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene is an organic compound belonging to the class of aromatic bromides. It is characterized by a benzene ring substituted with a bromine atom, two methoxy groups, and three methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene can be synthesized through several methods. One common approach involves the bromination of 2,5-dimethoxy-3,4,6-trimethylbenzene. The reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) under controlled temperature conditions to ensure selective bromination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding 2,5-dimethoxy-3,4,6-trimethylbenzene.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products Formed
Nucleophilic Substitution: Formation of 2,5-dimethoxy-3,4,6-trimethylphenol or 2,5-dimethoxy-3,4,6-trimethylbenzylamine.
Oxidation: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzaldehyde or 2,5-dimethoxy-3,4,6-trimethylbenzoic acid.
Reduction: Formation of 2,5-dimethoxy-3,4,6-trimethylbenzene.
Scientific Research Applications
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of functionalized materials and polymers with specific properties.
Medicinal Chemistry: Investigated for its potential biological activity and as a building block for drug development.
Chemical Biology: Used in the study of biochemical pathways and molecular interactions due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene depends on the specific chemical reaction it undergoes. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new covalent bond. In oxidation reactions, the methoxy groups are converted to carbonyl-containing functional groups through the transfer of electrons. The compound’s reactivity is influenced by the electron-donating effects of the methoxy and methyl groups, which stabilize the transition states and intermediates during reactions.
Comparison with Similar Compounds
1-Bromo-2,5-dimethoxy-3,4,6-trimethylbenzene can be compared with other similar compounds, such as:
1-Bromo-2,5-dimethoxybenzene: Lacks the additional methyl groups, resulting in different reactivity and physical properties.
1-Bromo-3,4,5-trimethoxybenzene: Contains three methoxy groups, leading to distinct electronic effects and reactivity.
1-Bromo-2,4,6-trimethylbenzene: Lacks the methoxy groups, affecting its chemical behavior and applications.
Properties
IUPAC Name |
1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO2/c1-6-7(2)11(14-5)9(12)8(3)10(6)13-4/h1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBDOGTWMRAXSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=C1OC)C)Br)OC)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304950 | |
Record name | 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69821-05-2 | |
Record name | NSC168493 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-bromo-2,5-dimethoxy-3,4,6-trimethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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